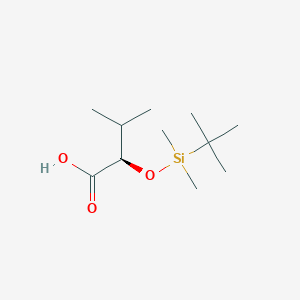
(R)-2-((tert-Butyldimethylsilyl)oxy)-3-methylbutanoic acid
Vue d'ensemble
Description
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid is a chiral compound that features a tert-butyldimethylsilyloxy group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chlorideThe reaction conditions often include the use of anhydrous solvents and bases such as sodium hydride to facilitate the silylation process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of ®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid involves its interaction with specific molecular targets. The silyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic reactions and binding to specific receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilanol: Shares the tert-butyldimethylsilyl group but differs in its overall structure and reactivity.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature tert-butyl groups and are used in peptide synthesis.
tert-Butyl esters: Commonly used in organic synthesis, these compounds have similar protective groups but different functional groups.
Uniqueness
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid is unique due to its chiral nature and the specific arrangement of its functional groups. This gives it distinct reactivity and applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H24O3Si |
|---|---|
Poids moléculaire |
232.39 g/mol |
Nom IUPAC |
(2R)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H24O3Si/c1-8(2)9(10(12)13)14-15(6,7)11(3,4)5/h8-9H,1-7H3,(H,12,13)/t9-/m1/s1 |
Clé InChI |
LPOQMJJLBZAHQJ-SECBINFHSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)O)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)C(C(=O)O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













